molecular formula C18H20N2O3 B4997982 N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide CAS No. 959240-69-8

N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide

Cat. No.: B4997982
CAS No.: 959240-69-8
M. Wt: 312.4 g/mol
InChI Key: ZRWWXLLXYKCLQP-UHFFFAOYSA-N
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Description

N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide is a complex organic compound with a unique structure that includes an ethoxyaniline group and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 2-ethoxyaniline with an appropriate acylating agent to form the intermediate compound, which is then further reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyaniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(2-ethoxyanilino)carbonyl]oxy}-2-(1-naphthyl)ethanimidamide
  • 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one

Uniqueness

N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-ethoxyanilino)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-23-16-7-5-4-6-15(16)20-17(21)12-19-18(22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWXLLXYKCLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191328
Record name N-[2-[(2-Ethoxyphenyl)amino]-2-oxoethyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-69-8
Record name N-[2-[(2-Ethoxyphenyl)amino]-2-oxoethyl]-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(2-Ethoxyphenyl)amino]-2-oxoethyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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